An In-depth Technical Guide to 4-Bromocyclopentene
An In-depth Technical Guide to 4-Bromocyclopentene
CAS Number: 1781-66-4
This technical guide provides a comprehensive overview of 4-bromocyclopentene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and reactivity.
Physicochemical Properties
4-Bromocyclopentene is a halogenated cycloalkene characterized by a five-membered carbon ring containing one bromine atom and a double bond.[1] Its dual functionality, comprising a reactive carbon-bromine bond and a carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]
The key physicochemical properties of 4-bromocyclopentene are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1781-66-4 | [1] |
| Molecular Formula | C₅H₇Br | [1] |
| Molecular Weight | 147.01 g/mol | [1] |
| Boiling Point | 143.2 °C at 760 mmHg | [1] |
| Density | 1.525 g/cm³ | [1] |
| Refractive Index | 1.544 | [1] |
| Flash Point | 37.2 °C | [1] |
| Vapor Pressure | 6.77 mmHg at 25 °C | [1] |
Spectroscopic Data
¹H NMR:
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Vinyl protons (-CH=CH-): Expected to appear in the range of 5.5-6.0 ppm as a multiplet.
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Allylic proton (-CHBr-): Expected to be downfield due to the electronegativity of bromine, likely in the range of 4.5-5.0 ppm as a multiplet.
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Methylene protons (-CH₂-): Expected to appear as multiplets in the upfield region of the spectrum.
¹³C NMR:
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Vinyl carbons (=CH-): Expected in the range of 120-140 ppm.
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Carbon bearing bromine (-CBr-): Expected in the range of 40-60 ppm.
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Methylene carbon (-CH₂-): Expected in the upfield region, likely around 30-40 ppm.
Synthesis of 4-Bromocyclopentene
The primary method for the synthesis of 4-bromocyclopentene is the allylic bromination of cyclopentene (B43876) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.
General Experimental Protocol for Allylic Bromination
The following is a representative protocol for the synthesis of 4-bromocyclopentene via allylic bromination. Note: This is a generalized procedure and may require optimization.
Materials:
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Cyclopentene
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N-Bromosuccinimide (NBS)
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Radical initiator (e.g., AIBN or benzoyl peroxide)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in anhydrous CCl₄.
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Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
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Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
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Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) as the reaction proceeds.
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After the reaction is complete (typically a few hours), cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purify the crude 4-bromocyclopentene by fractional distillation under reduced pressure to obtain the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of 4-bromocyclopentene.
Reactivity and Applications
4-Bromocyclopentene is a valuable synthetic intermediate due to its ability to undergo various chemical transformations.
Nucleophilic Substitution Reactions
The bromine atom in 4-bromocyclopentene is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 4-position of the cyclopentene ring.
Corey-House Synthesis
4-Bromocyclopentene can be used in the Corey-House synthesis to form new carbon-carbon bonds. In this reaction, a lithium diorganocuprate (Gilman reagent) reacts with the 4-bromocyclopentene to replace the bromine atom with an alkyl or aryl group.
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized protocol for the reaction of 4-bromocyclopentene with a nucleophile.
Materials:
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4-Bromocyclopentene
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Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide, etc.)
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Appropriate solvent (e.g., acetone, DMSO, THF)
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Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask, dissolve the nucleophile in a suitable solvent.
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To the stirred solution, add 4-bromocyclopentene dropwise at room temperature.
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The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the product by column chromatography or distillation.
Reaction Workflow: Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.





